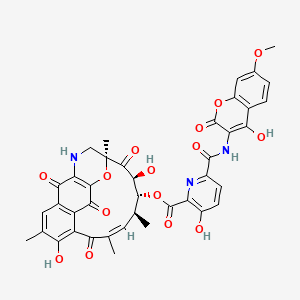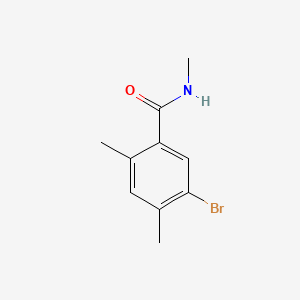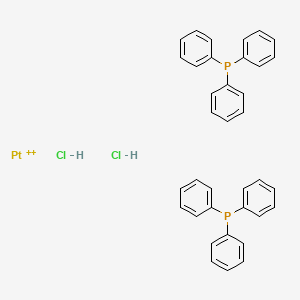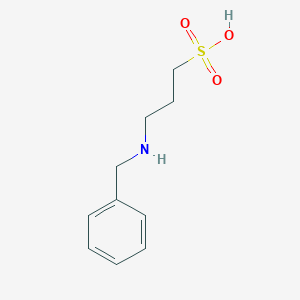
4-Chloro-2-(diphenylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(diphenylmethyl)phenol is an organic compound with the molecular formula C19H15ClO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydrogen atom in the ortho position is replaced by a diphenylmethyl group. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(diphenylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorophenol with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction temperatures and pressures, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-(diphenylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents are typically employed
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(diphenylmethyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(diphenylmethyl)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, altering their structure and function. The chlorine atom and diphenylmethyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenol: A simpler phenol derivative with a chlorine atom in the para position.
2,4-Dichlorophenol: Contains two chlorine atoms in the ortho and para positions.
4-Chloro-2-methylphenol: A phenol derivative with a chlorine atom in the para position and a methyl group in the ortho position
Uniqueness: 4-Chloro-2-(diphenylmethyl)phenol is unique due to the presence of the bulky diphenylmethyl group, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from simpler chlorophenols and contributes to its diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
737-25-7 |
|---|---|
Molekularformel |
C19H15ClO |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
2-benzhydryl-4-chlorophenol |
InChI |
InChI=1S/C19H15ClO/c20-16-11-12-18(21)17(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H |
InChI-Schlüssel |
JZSQRFWDYJLKBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
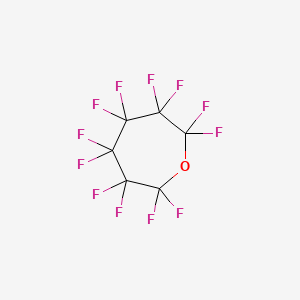
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
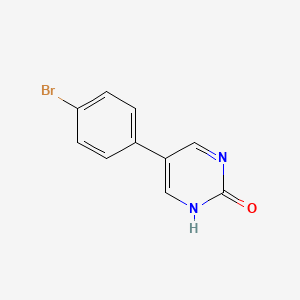
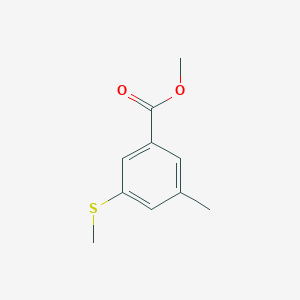
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
